molecular formula C23H22ClN5O4S B2508945 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea CAS No. 955761-58-7

1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea

Cat. No.: B2508945
CAS No.: 955761-58-7
M. Wt: 499.97
InChI Key: WFYBZNFCANLXDC-UHFFFAOYSA-N
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Description

1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C23H22ClN5O4S and its molecular weight is 499.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

1,2-Oxazines and related compounds, like benzoxazines, have been studied for their potential in medicinal chemistry due to their interesting chemical properties and synthetic applications. The synthesis of such compounds often involves cyclization reactions and dehydration processes. They have been utilized as chiral synthons and have roles in various chemical reactions, indicating their versatility in synthetic chemistry and potential medicinal applications (Sainsbury, 1991).

The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBT and UBT) are also noteworthy. These compounds exhibit a broad spectrum of biological activities, making them important in medicinal chemistry. Some derivatives, like Frentizole, are used for treating diseases like rheumatoid arthritis and systemic lupus erythematosus. Other UBTs like Bentaluron and Bethabenthiazuron have applications as fungicides and herbicides (Rosales-Hernández et al., 2022).

Pharmacology and Drug Design

The synthesis and pharmacological evaluation of various piperazine and its analogues have been a subject of extensive research due to their diverse pharmacological activities. Many molecules containing piperazine have shown potential against a variety of health conditions, including Mycobacterium tuberculosis (MTB). Remarkably, these molecules displayed significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, highlighting their importance in the field of drug design and pharmacology (Girase et al., 2020).

Therapeutic Applications and Drug Discovery

The importance of benzothiazines in drug discovery is also highlighted by their potential therapeutic applications. Compounds like Macozinone (a piperazine-benzothiazinone) are currently undergoing clinical studies for the treatment of tuberculosis (TB), showcasing the relevance of these compounds in modern drug discovery and development processes. The target of Macozinone is a key enzyme involved in the synthesis of essential polymers of the cell wall in the TB pathogen, Mycobacterium tuberculosis, demonstrating the specific and targeted action of these compounds in therapeutic applications (Makarov & Mikušová, 2020).

Properties

IUPAC Name

1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O4S/c24-16-2-1-3-17(11-16)25-22(31)27-23-26-18(13-34-23)21(30)29-8-6-28(7-9-29)12-15-4-5-19-20(10-15)33-14-32-19/h1-5,10-11,13H,6-9,12,14H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYBZNFCANLXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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